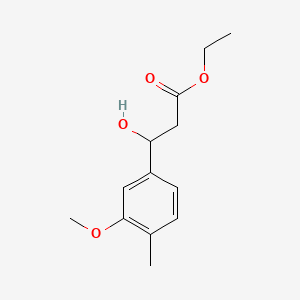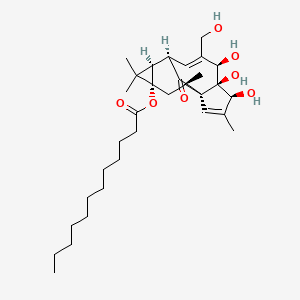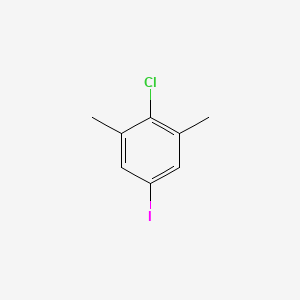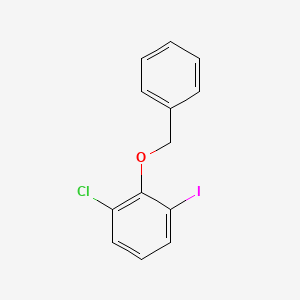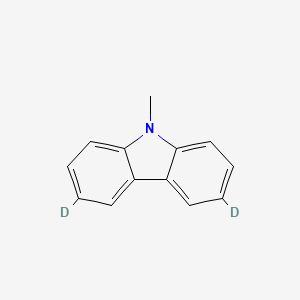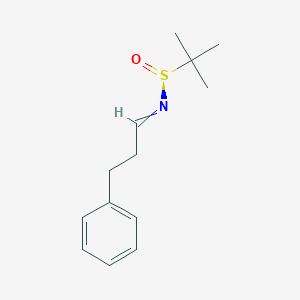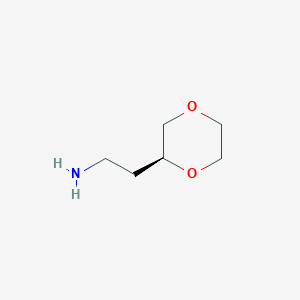
(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine is a chiral amine compound featuring a dioxane ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine typically involves the following steps:
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of diols.
Introduction of the Amino Group: This step often involves nucleophilic substitution reactions where an appropriate leaving group is replaced by an amine.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for chiral drugs.
Industry: Use in the production of agrochemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The dioxane ring and amino group are likely key functional groups involved in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(1,4-Dioxan-2-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activity.
2-(1,4-Dioxan-2-YL)ethanol: A related compound with an alcohol group instead of an amine.
1,4-Dioxane: The parent compound, lacking the ethan-1-amine side chain.
Uniqueness
(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine is unique due to its chiral nature and the presence of both a dioxane ring and an amino group. These features make it a valuable compound for various applications, particularly in the synthesis of chiral molecules.
For detailed and specific information, consulting scientific literature and databases is recommended
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
2-[(2S)-1,4-dioxan-2-yl]ethanamine |
InChI |
InChI=1S/C6H13NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5,7H2/t6-/m0/s1 |
InChI-Schlüssel |
WEHDGOQZWAEHDK-LURJTMIESA-N |
Isomerische SMILES |
C1CO[C@H](CO1)CCN |
Kanonische SMILES |
C1COC(CO1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)
![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
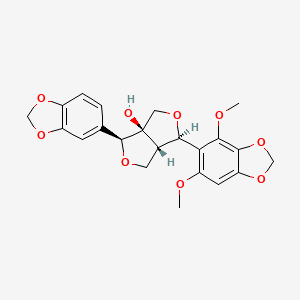
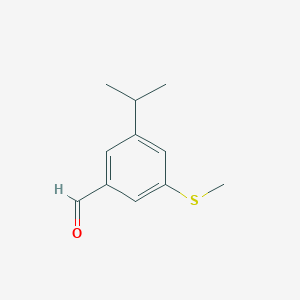
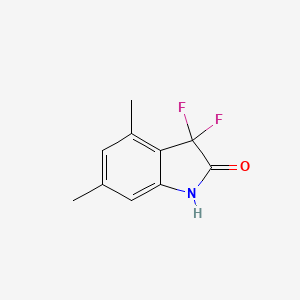
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)
